

Calculating concentration of C14:1 using deuterated internal standards

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Compound of Interest

Compound Name: 5-cis-Tetradecenoyl-d3 Carnitine

Cat. No.: B1163237

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Application Note: Precision Quantification of Tetradecenoylcarnitine (C14:1) in Plasma by Isotope Dilution LC-MS/MS

Executive Summary & Scientific Rationale

Tetradecenoylcarnitine (C14:1) is a critical biomarker in the diagnosis and therapeutic monitoring of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. In drug development, precise quantification of C14:1 is non-negotiable; it serves as a primary efficacy endpoint for metabolic modulators.

However, C14:1 quantification faces two major analytical hurdles:

- **Isobaric Interferences:** Complex biological matrices contain isomers that share the same mass-to-charge ratio ().
- **Matrix Effects:** Phospholipids in plasma can cause significant ion suppression or enhancement in Electrospray Ionization (ESI), compromising data integrity.

This protocol details a Stable Isotope Dilution LC-MS/MS workflow. By utilizing a deuterated internal standard (C14:1-d9), we achieve a self-validating system where the internal standard corrects for extraction efficiency, chromatographic retention shifts, and ionization variability in real-time.

Principle of the Method: Isotope Dilution Mass Spectrometry (ID-MS)

The core principle relies on the physicochemical identity between the analyte (C14:1) and its isotopologue (C14:1-d9).^[1] Because the deuterium label (

) adds mass without significantly altering hydrophobicity or pKa:

- Co-Extraction: Both species are extracted with identical efficiency.
- Co-Elution: Both species elute simultaneously (or nearly so) from the LC column, experiencing the exact same matrix environment at the moment of ionization.

Therefore, the ratio of their signals is independent of matrix effects.

The Quantification Logic

The concentration of C14:1 is calculated not by absolute intensity, but by the Response Ratio.

Where RF (Response Factor) accounts for slight differences in ionization efficiency or detector sensitivity between the light and heavy forms. In an ideal ID-MS system,

.

Materials & Reagents

Component	Specification	Purpose
Analyte Standard	Tetradecenoylcarnitine (C14:1)	Calibration Curve generation
Internal Standard	C14:1-d9 (L-Carnitine-trimethyl-d9)	Normalization of recovery & ionization
Matrix	Human Plasma (K2EDTA), stripped	Blank matrix for calibrators
Extraction Solvent	Methanol (LC-MS Grade) with 0.1% Formic Acid	Protein precipitation
LC Mobile Phase A	Water + 0.1% Formic Acid + 5mM Ammonium Formate	Weak eluent
LC Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Strong eluent



Critical Note on IS Selection: We utilize C14:1-d9 (trimethyl-labeled) rather than a d3 analog. The +9 Da mass shift prevents "cross-talk" (isotopic overlap) from the natural M+3 isotope of the native analyte, ensuring high-sensitivity quantification.

Experimental Protocol

Internal Standard Working Solution (ISWS) Preparation

- Dissolve neat C14:1-d9 to 1 mM stock in 50:50 Methanol:Water.
- Dilute to a Working Concentration of 200 nM in pure Methanol.
 - Why Methanol? This solution serves a dual purpose: it delivers the IS and acts as the protein precipitation agent.

Sample Preparation (Protein Precipitation)

- Aliquot: Transfer 50 µL of Plasma (Sample, Calibrator, or QC) into a 1.5 mL tube.
- Spike & Precipitate: Add 200 µL of Methanol containing IS (200 nM).
 - Mechanism:[2] The 1:4 ratio ensures complete protein precipitation while immediately equilibrating the IS with the endogenous analyte.
- Vortex: High speed for 30 seconds.
- Centrifuge: 14,000 x g for 10 minutes at 4°C.
- Transfer: Move 150 µL of supernatant to an autosampler vial.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS.

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
 - Reasoning: Reverse phase is preferred over HILIC for acylcarnitines to separate isobaric lipid interferences.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-0.5 min: 5% B (Desalting)
 - 0.5-3.0 min: 5% -> 95% B (Elution)
 - 3.0-4.0 min: 95% B (Wash)
 - 4.0-5.0 min: 5% B (Re-equilibration)

MS Parameters (MRM Mode):

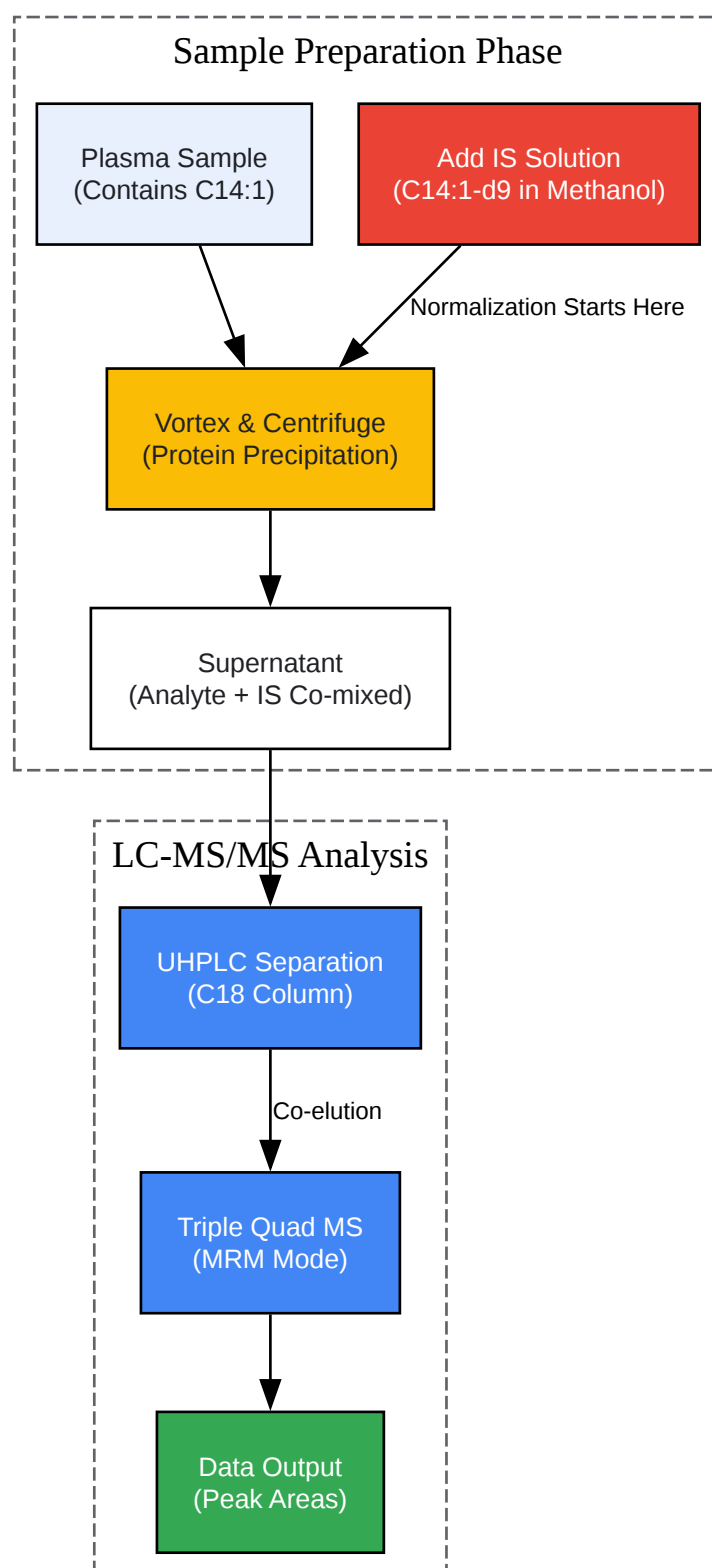
Analyte	Precursor Ion ()	Product Ion ()	Collision Energy (eV)
C14:1	370.3 ()	85.0 (Carnitine backbone)	28
C14:1-d9 (IS)	379.3 ()	85.0 (Carnitine backbone)	28

“

Note: The product ion at

85 corresponds to the characteristic carnitine fragment (derived structure), universal to acylcarnitines.

Visualization: Experimental Workflow



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Figure 1: Step-by-step workflow ensuring the Internal Standard (IS) is integrated before extraction to compensate for all downstream variability.

Calculation & Data Analysis Strategy

To ensure scientific integrity, we do not rely on a single-point calibration. We construct a calibration curve to validate the linearity of the response ratio.

The Calibration Curve

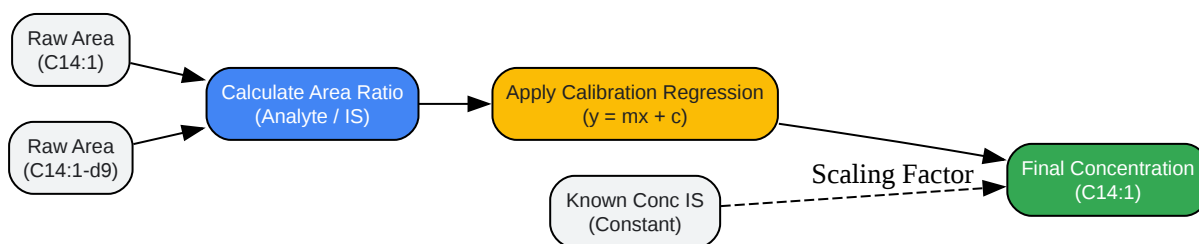
Prepare 6 calibrators ranging from 10 nM to 5000 nM.

- X-Axis: Concentration Ratio ()
- Y-Axis: Area Ratio ()

Perform a linear regression with

weighting.[3] The weighting is crucial because variance in MS data typically increases with concentration (heteroscedasticity).

Calculation Logic Diagram



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Figure 2: Logic flow for converting raw MS signals into quantified concentration using the internal standard ratio.

Acceptance Criteria (Self-Validation)

A run is considered valid only if:

- Linearity:

for the calibration curve.
- IS Stability: The peak area of the IS in all samples should be within $\pm 15\%$ of the mean IS area in calibrators.
 - Troubleshooting: If IS area drops significantly in a specific patient sample, it indicates severe matrix suppression. The Ratio method corrects for this, but extreme suppression ($>50\%$) requires sample dilution.
- Accuracy: QC samples must read within $\pm 15\%$ of nominal value.

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